molecular formula C23H21N5O2 B2901502 1-(3-methoxyphenyl)-N-(3-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-61-3

1-(3-methoxyphenyl)-N-(3-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2901502
CAS No.: 1326916-61-3
M. Wt: 399.454
InChI Key: XPCRYACSRNPMGG-UHFFFAOYSA-N
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Description

This compound features a 1H-1,2,3-triazole-4-carboxamide core substituted with:

  • 1-Position: 3-Methoxyphenyl group (electron-donating methoxy substituent).
  • 4-Position: Amide linkage to a 3-methylbenzyl group (hydrophobic aromatic substituent).
  • 5-Position: Pyridin-4-yl group (heteroaromatic ring with nitrogen at the para position).

This structural framework is associated with diverse biological activities, including kinase inhibition (e.g., Hsp90, c-Met) and anticancer properties, as observed in related analogs .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-5-3-6-17(13-16)15-25-23(29)21-22(18-9-11-24-12-10-18)28(27-26-21)19-7-4-8-20(14-19)30-2/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCRYACSRNPMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-N-(3-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H21N5O2C_{23}H_{21}N_{5}O_{2} and a molecular weight of 399.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H21N5O2
Molecular Weight399.4 g/mol
CAS Number1326916-61-3

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated various triazole derivatives against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives showed potent inhibition rates against these pathogens, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 mg/mL .

Case Study Example:
A specific derivative similar to the compound was tested for its antimicrobial efficacy. The results highlighted that it exhibited a higher activity against S. aureus compared to P. aeruginosa, suggesting a selective potency that could be leveraged in therapeutic contexts .

The mechanism by which triazole compounds exert their antimicrobial effects often involves interference with microbial cell wall synthesis or metabolic pathways. The presence of the pyridine and methoxyphenyl groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increasing bioactivity .

Toxicity Evaluation

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that many triazole derivatives, including those structurally related to this compound, exhibit low toxicity levels with EC50 values exceeding 100% in various assays . This indicates a favorable safety margin for further development.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against S. aureus and P. aeruginosa at low concentrations .
Mechanism of ActionPossible interference with cell wall synthesis and enhanced membrane penetration .
Toxicity EvaluationLow toxicity with EC50 values >100% indicating safety for further testing .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name / ID Substituents Key Structural Differences vs. Target Compound Potential Impact on Properties Reference
1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide - 1-Position: 4-Fluorophenyl
- Amide: Pyridin-4-ylmethyl
- Fluorine (electron-withdrawing) vs. methoxy
- Dual pyridine substituents
Enhanced metabolic stability; altered target binding due to fluorine’s electronegativity
1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1-Position: 2-Chlorophenyl
- Amide: 3-Phenylpropyl
- Chlorine (electron-withdrawing, steric bulk)
- Longer alkyl chain
Increased lipophilicity; potential for improved membrane permeability
N-(3-Chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 5-Position: Pyridin-3-yl
- Amide: 3-Chloro-4-fluorobenzyl
- Pyridine nitrogen at meta position
- Halogenated benzyl group
Altered hydrogen bonding; potential selectivity for specific kinase isoforms
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative - 1-Position: 4-Chlorophenyl
- 5-Position: Trifluoromethyl
- Trifluoromethyl (lipophilic)
- Carboxylic acid vs. carboxamide
Improved binding affinity due to trifluoromethyl; acidic group may limit cellular uptake
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-(2,6-difluoro-3-(methylsulfonamido)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1-Position: Bis(benzyloxy)-isopropylphenyl
- Amide: Difluoro-sulfonamidophenyl
- Bulky substituents
- Sulfonamide group
Enhanced multi-target activity (e.g., Hsp90, B-Raf); increased steric hindrance

Physicochemical and Pharmacokinetic Properties

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy (target compound) enhances aromatic electron density, favoring π-π interactions. Fluorine or chlorine (analogs) may improve stability but reduce solubility .
  • Amide Substituents: 3-Methylbenzyl (target) balances hydrophobicity and steric bulk.
  • Pyridine Position :
    • Pyridin-4-yl (target) vs. pyridin-3-yl (e.g., ) alters nitrogen orientation, affecting interactions with enzymatic active sites.

Preparation Methods

Diazotization and Azide Formation

3-Methoxyaniline undergoes diazotization followed by azide substitution (Scheme 1):

Procedure :

  • Dissolve 3-methoxyaniline (10 mmol) in HCl (6 M, 20 mL) at 0–5°C.
  • Add NaNO₂ (12 mmol) in H₂O (5 mL) dropwise.
  • After 30 min, add NaN₃ (15 mmol) and stir for 2 hr.
  • Extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

Yield : 85–90%.

One-Step Triazole Formation via β-Ketoester Cyclization

Reaction of Azide (Int-1) with β-Ketoester (Int-2)

The patent US6642390B2 details a regioselective method using β-ketoesters to avoid isomer mixtures:

Reaction Conditions :

  • Int-1 (25 mmol), Int-2 (28 mmol), K₂CO₃ (75 mmol) in 95% EtOH/H₂O (3:1 v/v)
  • Heat at 80°C for 16 hr.

Mechanism :

  • Base-mediated enolate formation from Int-2 .
  • [3+2] cycloaddition with Int-1 to form Int-3 .

Yield : 70–85%.

Carboxamide Formation via Acid Chloride Intermediate

Conversion to Acid Chloride

Int-3 is treated with SOCl₂ to form the acyl chloride (Int-4 ):

Procedure :

  • Reflux Int-3 (10 mmol) with SOCl₂ (15 mL) for 3 hr.
  • Remove excess SOCl₂ under vacuum.

Yield : >95%.

Amidation with 3-Methylbenzylamine

Int-4 reacts with 3-methylbenzylamine in pyridine:

Procedure :

  • Add Int-4 (10 mmol) to 3-methylbenzylamine (12 mmol) in pyridine (15 mL).
  • Stir at 25°C for 12 hr.
  • Quench with H₂O, extract with EtOAc, and purify via recrystallization.

Yield : 65–75%.

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While not directly cited for this compound, CuAAC could theoretically assemble the triazole core:

  • Synthesize alkyne precursor: 3-(pyridin-4-yl)propiolic acid.
  • React with Int-1 under Cu(I) catalysis.
  • Amidate the resulting carboxylic acid.

Limitation : Requires alkyne handling and potential regioselectivity issues.

Critical Analysis of Methodologies

Efficiency Comparison

Method Steps Overall Yield Regioselectivity Scalability
β-Ketoester route 3 50–60% High Industrial
CuAAC route 4 30–40% Moderate Lab-scale

The β-ketoester method outperforms in yield and scalability, making it preferable for bulk synthesis.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(3-methoxyphenyl)-N-(3-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Step 2: Coupling reactions (e.g., amide bond formation) using carbodiimide reagents like EDC/HOBt.
  • Step 3: Functional group modifications (e.g., methoxy group introduction via nucleophilic substitution).

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for CuAAC .
  • Catalysts: CuI or Pd/C improves yield in cycloaddition and coupling steps .
  • Temperature Control: Maintain 60–80°C for azide-alkyne reactions to balance kinetics and side reactions .
  • Purification: Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR Spectroscopy: Assign peaks to confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers) and monitor reaction progress .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion at m/z calculated for C23H22N5O2: 424.1772) .
  • HPLC-PDA: Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry or crystal packing effects, if single crystals are obtainable .

Advanced: How can researchers systematically modify substituents to enhance biological activity, and what are critical methodological considerations?

Methodological Answer:

  • Rational Design:
    • Pyridine Position: Compare pyridin-4-yl (target compound) with pyridin-3-yl analogs (e.g., ) to evaluate target-binding selectivity via molecular docking .
    • Methoxy Group: Replace with electron-withdrawing groups (e.g., -NO2) to alter electron density and interaction with hydrophobic pockets .
  • Synthetic Workflow:
    • Use parallel synthesis to generate analogs (e.g., varying benzyl or pyridine groups).
    • Monitor regioselectivity in triazole formation using TLC and adjust stoichiometry of azide/alkyne precursors .
  • Biological Testing:
    • Prioritize analogs with improved LogP (calculated via ChemDraw) for better membrane permeability.
    • Validate using kinase inhibition assays or microbial growth inhibition studies .

Advanced: What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Identification:
    • Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.5) and serum content in cell-based assays, which affect compound stability .
    • Cell Lines: Test activity against isogenic pairs (e.g., wild-type vs. EGFR-mutant NSCLC) to identify target specificity .
  • Dose-Response Analysis:
    • Use IC50/EC50 curves (non-linear regression) to account for potency differences.
    • Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
  • Meta-Analysis:
    • Aggregate data from PubChem and ChEMBL to identify trends (e.g., correlation between -OCH3 substituents and cytotoxicity) .

Advanced: How does the 3-methoxyphenyl group influence metabolic stability, and how can this be evaluated experimentally?

Methodological Answer:

  • Metabolic Susceptibility:
    • The methoxy group may undergo CYP450-mediated demethylation. Use liver microsomes (human/rat) to track metabolite formation via LC-MS/MS .
  • Stability Enhancement:
    • Introduce deuterium at the methoxy methyl group (e.g., -OCD3) to slow oxidative metabolism .
    • Compare half-life (t1/2) in hepatocyte incubations with/without CYP inhibitors (e.g., ketoconazole).
  • In Silico Tools:
    • Predict metabolic hotspots using ADMET software (e.g., Schrödinger’s QikProp) .

Advanced: What mechanistic insights explain the compound’s activity against kinase targets, and how can binding modes be validated?

Methodological Answer:

  • Kinase Profiling:
    • Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify targets (e.g., EGFR, VEGFR2) .
  • Structural Studies:
    • Perform co-crystallization with the kinase domain (e.g., PDB ID 1M17) to resolve binding interactions (e.g., hydrogen bonding with pyridine nitrogen) .
  • Mutagenesis:
    • Engineer kinase mutants (e.g., T790M in EGFR) to test resistance mechanisms via IC50 shifts .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Formulation: Use PEG-400/saline (60:40) for solubility in intravenous/oral dosing .
  • Sampling Protocol: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Method: Quantify plasma levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .
  • Key Parameters: Calculate AUC0–24h, Cmax, t1/2, and bioavailability (F%) compared to IV administration .

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